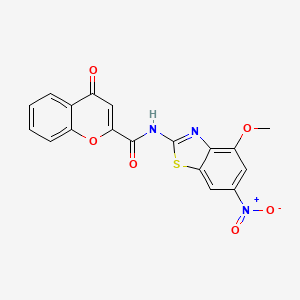
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of these compounds is often complex, with multiple functional groups. For example, N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}-4-piperidinecarboxamide has a molecular formula of C21H22N4O6S3 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their molecular weight and formula, can be determined through laboratory analysis .Aplicaciones Científicas De Investigación
Antioxidative and Antiproliferative Activities
Compounds structurally related to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide have been synthesized and evaluated for their antioxidative and antiproliferative activities. A study by Cindrić et al. (2019) on benzimidazole/benzothiazole-2-carboxamides revealed significant antioxidative potential using DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. Particularly, compounds with trihydroxy substitutions exhibited potent antioxidative activity, surpassing that of butylated hydroxytoluene (BHT), a reference antioxidant. Additionally, these compounds demonstrated antiproliferative activity against human cancer cells, highlighting their potential as lead compounds for developing more efficient antioxidants and antiproliferative agents (Cindrić et al., 2019).
Antidiabetic Screening
Research into novel dihydropyrimidine derivatives, including N-substituted compounds similar to the specified compound, has shown promising in vitro antidiabetic activity. Lalpara et al. (2021) synthesized a series of these compounds and assessed their antidiabetic potential using the α-amylase inhibition assay. This exploration into dihydropyrimidine chemistry highlights the potential for developing new antidiabetic medications (Lalpara et al., 2021).
Antitumor Agents
Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor properties. A derivative designed for enhanced biological stability and excellent in vivo tumor growth inhibition exemplifies the therapeutic potential of this chemical class as antitumor agents (Yoshida et al., 2005).
Corrosion Inhibition
A study by Mishra et al. (2018) on N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This suggests potential applications of structurally similar compounds in protecting metals from corrosion, with variations in substituent groups affecting their inhibition efficiency (Mishra et al., 2018).
Synthesis and Characterization Studies
Research on the synthesis and characterization of related compounds, including their application in generating novel liquid crystals and understanding molecular reactivity, provides a foundation for future applications in materials science and chemistry. Studies such as the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide and the thermal cyclization of electron-rich N-arylthiobenzamides to benzothiazoles demonstrate the versatility and potential applications of these compounds in developing new materials and understanding chemical processes (Bhaskar et al., 2019), (Barrett et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6S/c1-26-13-6-9(21(24)25)7-15-16(13)19-18(28-15)20-17(23)14-8-11(22)10-4-2-3-5-12(10)27-14/h2-8H,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHVBPVPHKOSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B2828301.png)
![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2828302.png)

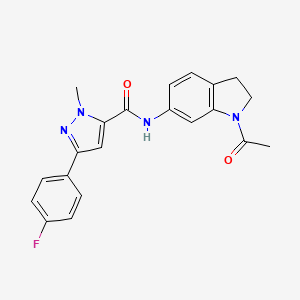
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2828309.png)
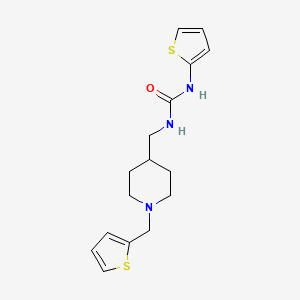
![1-[2-(Trifluoromethyl)benzyl]guanidine](/img/structure/B2828311.png)
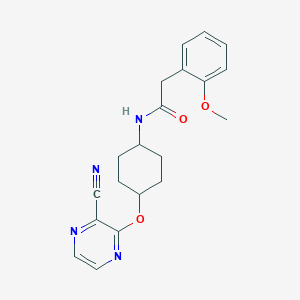

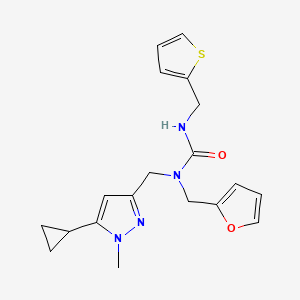
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2828317.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2828321.png)
![2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2828322.png)